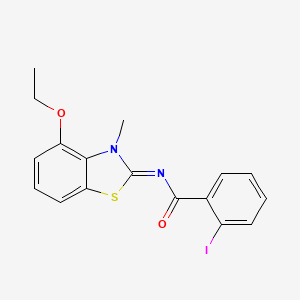

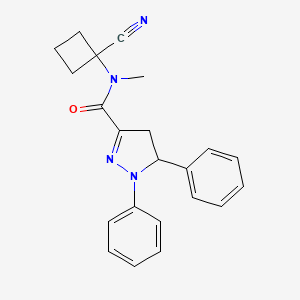

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Compounds like N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide belong to a class of organic compounds known as benzothiazoles, which are polycyclic aromatic compounds containing a benzene fused to a thiazole ring .

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic methods, including nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography . The exact structure would depend on the specific arrangement of atoms in the molecule.Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Benzothiazoles, for example, can undergo a variety of reactions, including electrophilic substitution, due to the electron-rich nature of the thiazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, and solubility, can be determined through experimental methods . These properties are influenced by the compound’s molecular structure.Mecanismo De Acción

Thiazolo[5,4-d]thiazoles, another group of compounds with a similar structure, are electron-deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap . These properties make them promising building blocks in the synthesis of semiconductors for plastic electronics .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

The main advantage of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide is its strong fluorescence emission in the near-infrared region, which allows for deep-tissue imaging in living organisms. This compound also has high selectivity for lysosomes, which makes it an excellent tool for studying lysosomal dysfunction in various diseases. However, the use of this compound in lab experiments is limited by its low water solubility and poor stability in aqueous solutions. Additionally, this compound is relatively expensive and requires specialized equipment for imaging.

Direcciones Futuras

For the use of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide include studying lysosomal dysfunction in cancer cells and developing new fluorescent probes with improved properties.

Métodos De Síntesis

The synthesis of N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide involves a multi-step process that starts with the reaction of 2-iodobenzoic acid with 4-ethoxy-3-methylbenzothiazol-2-amine. This step is followed by the condensation of the resulting intermediate with ethyl bromoacetate to form the ethyl ester of this compound. The final step involves the hydrolysis of the ester to yield the desired product. The overall yield of this compound is around 20%, and the compound can be purified using column chromatography.

Aplicaciones Científicas De Investigación

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide has been extensively used in scientific research as a fluorescent probe for imaging biological processes in living cells and tissues. This compound has been shown to selectively stain lysosomes, which are cellular organelles involved in the degradation of macromolecules. This property of this compound has been utilized to study lysosomal dysfunction in various diseases, including Alzheimer's disease and Parkinson's disease.

Safety and Hazards

Propiedades

IUPAC Name |

N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2-iodobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15IN2O2S/c1-3-22-13-9-6-10-14-15(13)20(2)17(23-14)19-16(21)11-7-4-5-8-12(11)18/h4-10H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTVVFZAUDUTHEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC=CC=C3I)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15IN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-Adamantyl-[2-[(2,5-dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2444427.png)

![2-(2-methylphenyl)-4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2444428.png)

![N-((1H-indol-3-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2444431.png)

![Ethyl 2-[(anilinocarbonyl)amino]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2444432.png)

![3-heptyl-1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2444436.png)

![2-[2-({2-[(4-acetylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2444439.png)

![4-acetyl-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzenesulfonamide](/img/structure/B2444442.png)

![6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine-5,8-dione](/img/structure/B2444443.png)

![8-(2-Aminoethylamino)-7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-3-methylpurine-2,6-dione](/img/structure/B2444446.png)